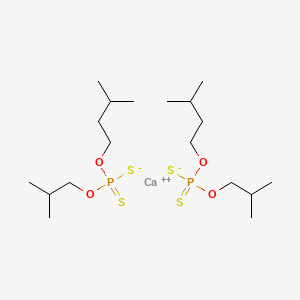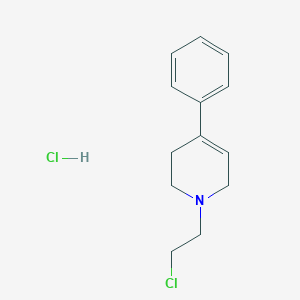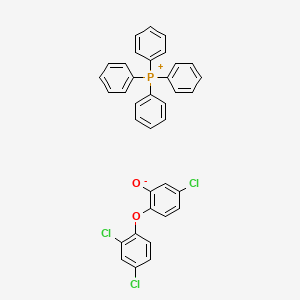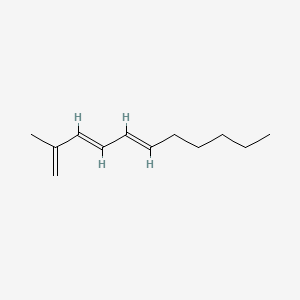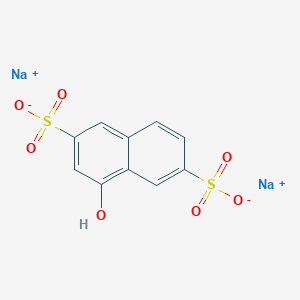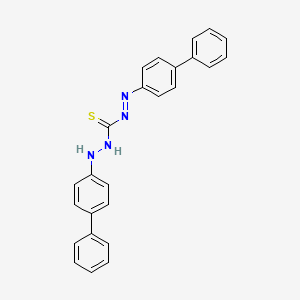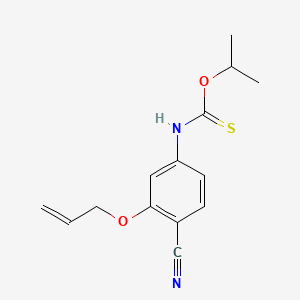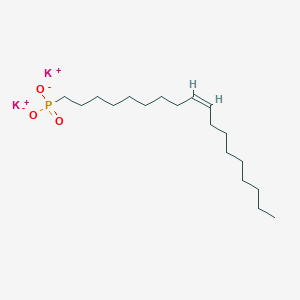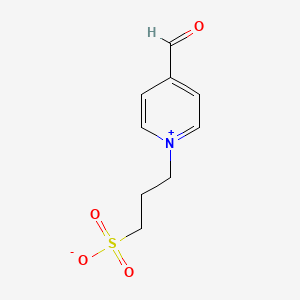
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the macrocyclic lactone .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the esterification of dicarboxylic acids followed by cyclization. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学的研究の応用
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
作用機序
The mechanism of action of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione primarily involves its interaction with olfactory receptors, which are responsible for detecting musk-like odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent .
類似化合物との比較
1,4-Dioxacycloheptadecane-5,17-dione: Similar in structure but lacks the methyl group.
Globalide: Another macrocyclic lactone with a similar musk-like odor.
Habanolide: A cyclic aliphatic ester with comparable olfactory properties.
Uniqueness: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific molecular structure, which imparts a unique balance of volatility and stability, making it highly desirable in the fragrance industry .
特性
CAS番号 |
79064-89-4 |
|---|---|
分子式 |
C16H28O4 |
分子量 |
284.39 g/mol |
IUPAC名 |
2-methyl-1,4-dioxacycloheptadecane-5,17-dione |
InChI |
InChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3 |
InChIキー |
USHSNNWMZKDOIC-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)CCCCCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


